molecular formula C23H17ClN2O4S B12187485 (4E)-5-(4-chlorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(4-chlorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12187485
M. Wt: 452.9 g/mol
InChI Key: FFHIEUJJQVUSNH-CZIZESTLSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups, including a chlorophenyl group, a hydroxy group, a benzofuran ring, a thiazole ring, and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of an appropriate precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Formation of the Thiazole Ring: This can be synthesized through the condensation of a thioamide with a haloketone under basic conditions.

    Formation of the Pyrrolone Ring: This step may involve the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

    Final Coupling and Hydroxylation: The final steps involve coupling the intermediate compounds and introducing the hydroxy group through selective oxidation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under basic conditions.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulation of Receptors: By interacting with specific receptors, it can modulate their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar in structure but may have different substituents on the phenyl or thiazole rings.

    5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar in structure but may have different functional groups on the benzofuran ring.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H17ClN2O4S

Molecular Weight

452.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H17ClN2O4S/c1-12-10-15-11-14(4-7-17(15)30-12)20(27)18-19(13-2-5-16(24)6-3-13)26(22(29)21(18)28)23-25-8-9-31-23/h2-9,11-12,19,27H,10H2,1H3/b20-18+

InChI Key

FFHIEUJJQVUSNH-CZIZESTLSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)C4=NC=CS4)C5=CC=C(C=C5)Cl)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NC=CS4)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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